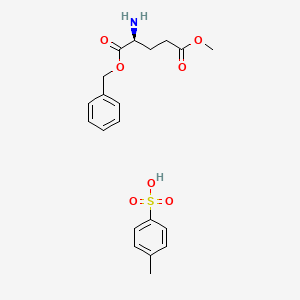

H-Glu(ome)-obzl tos

Description

Contextualization of Protected Amino Acid Derivatives in Modern Organic Synthesis

In the realm of modern organic synthesis, the use of protected amino acid derivatives is a fundamental and indispensable strategy. researchgate.net Many organic molecules, especially those of biological importance like peptides and proteins, are polyfunctional, meaning they possess multiple reactive sites. csic.es During a chemical synthesis, it is often necessary to ensure that a reaction occurs at a specific site while other reactive groups remain unaltered. This is where protecting groups come into play. organic-chemistry.org

A protecting group is a chemical moiety that is temporarily attached to a functional group to mask its reactivity. organic-chemistry.org This allows other parts of the molecule to undergo chemical transformations without interference. organic-chemistry.org After the desired reaction is complete, the protecting group can be removed to restore the original functional group. organic-chemistry.org In peptide synthesis, for instance, the amino group of one amino acid and the carboxyl group of another must be protected to prevent unwanted side reactions and to ensure the formation of the correct peptide bond. libretexts.org

The concept of "orthogonality" is central to the use of protecting groups. iris-biotech.de An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule, each of which can be removed under a specific set of conditions without affecting the others. wikipedia.org This allows for the sequential and selective deprotection of different functional groups, providing chemists with a high degree of control over the synthetic process. wikipedia.org

Strategic Importance of Glutamic Acid in Peptide and Complex Organic Molecule Assembly

Glutamic acid, a non-essential amino acid, is a cornerstone in the synthesis of peptides and a wide array of complex organic molecules. wikipedia.org Its structure, featuring two carboxylic acid groups (an alpha-carboxyl group and a side-chain gamma-carboxyl group), provides a versatile scaffold for building molecular complexity. beilstein-journals.org In nature, glutamate (B1630785) is a key metabolite and a precursor to other amino acids and bioactive compounds. nih.gov

In chemical synthesis, glutamic acid's bifunctional nature allows for the creation of branched peptides and the introduction of specific functionalities. rsc.org The two carboxyl groups can be differentially protected, enabling chemists to selectively react one while the other remains masked. This is crucial for creating specific peptide sequences and for introducing modifications to the side chain. ug.edu.pl Furthermore, glutamic acid derivatives are integral components in the synthesis of numerous natural products and pharmaceuticals. beilstein-journals.org For example, modified glutamic acid derivatives are used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but may have improved properties such as enhanced stability or bioavailability. rsc.org

Evolution of Carboxyl Protection Strategies in Amino Acid Chemistry

The development of methods to protect the carboxyl groups of amino acids has been a critical aspect of the evolution of peptide chemistry. Early peptide synthesis was hampered by the lack of effective and selectively removable protecting groups. brieflands.com

One of the earliest and most straightforward methods for carboxyl protection is esterification, converting the carboxylic acid into a methyl or benzyl (B1604629) ester. libretexts.org These esters can be readily formed and are typically removed by hydrolysis with a base or, in the case of benzyl esters, by catalytic hydrogenation. libretexts.orgfiveable.me

The advent of solid-phase peptide synthesis (SPPS) spurred the development of more sophisticated and orthogonal protecting group strategies. iris-biotech.dewikipedia.org In the widely used Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, the alpha-amino group is protected with the acid-labile Boc group, while the side chains, including the carboxyl groups of aspartic and glutamic acid, are protected with benzyl-based groups. biosynth.com

A major advancement was the introduction of the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. iris-biotech.de This approach utilizes the base-labile Fmoc group for the alpha-amino protection and acid-labile tert-butyl (tBu) esters for the side-chain carboxyl groups of glutamic and aspartic acid. iris-biotech.de The orthogonality of the Fmoc and tBu groups allows for milder deprotection conditions and has become a cornerstone of modern peptide synthesis. iris-biotech.de

The compound H-Glu(OMe)-OBzl Tos exemplifies a more nuanced protection strategy. Here, the two carboxyl groups of glutamic acid are differentially protected as a methyl ester and a benzyl ester. This allows for the selective removal of one ester group while the other remains intact, offering even finer control in the synthesis of complex molecules. For example, the benzyl ester can be selectively removed by hydrogenolysis while the methyl ester is stable under these conditions. Conversely, the methyl ester can be hydrolyzed under basic conditions that may not affect the benzyl ester. fiveable.me This differential protection is a powerful tool for chemists, enabling the construction of highly specific and complex molecular architectures.

Properties

IUPAC Name |

1-O-benzyl 5-O-methyl (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4.C7H8O3S/c1-17-12(15)8-7-11(14)13(16)18-9-10-5-3-2-4-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11H,7-9,14H2,1H3;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKWXOZIOZDBJY-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CCC(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Applications in Peptide Synthesis Strategies

Integration of H-Glu(OMe)-OBzl Tos in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, relying on the stepwise addition of amino acids to a growing chain anchored to an insoluble resin. The successful integration of derivatives like this compound hinges on its compatibility with standard SPPS protocols and its ability to be incorporated efficiently without compromising the integrity of the final peptide.

Compatibility and Orthogonality with N-Terminal Protecting Groups (e.g., Fmoc, Boc)

The concept of orthogonality is central to SPPS, ensuring that the N-terminal protecting group can be removed selectively without cleaving the side-chain protecting groups or the resin anchor. This compound is designed to be compatible with the two primary SPPS strategies: Boc/Bzl and Fmoc/tBu. iris-biotech.de

In the Boc/Bzl strategy , the Nα-Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while side-chain protecting groups, such as the benzyl (B1604629) (Bzl) ester on the α-carboxyl of the glutamic acid derivative, are cleaved under harsher acidic conditions, typically with anhydrous hydrogen fluoride (B91410) (HF) at the end of the synthesis. nih.govuwec.edu The γ-methyl ester (OMe) is generally stable to the acidic conditions of Boc removal but can be cleaved by saponification if desired, offering an additional layer of orthogonality.

In the more contemporary Fmoc/tBu strategy , the Nα-Fmoc group is removed with a mild base, usually a solution of piperidine (B6355638) in DMF. iris-biotech.deresearchgate.net The side-chain protecting groups, including the benzyl ester (OBzl) and methyl ester (OMe) of this compound, are stable to these basic conditions. thieme-connect.de The benzyl ester can be selectively removed via catalytic hydrogenation, while the tert-butyl (tBu) based side-chain protecting groups used for other amino acids in the Fmoc strategy are cleaved with TFA. uwec.eduthieme-connect.de This differential lability allows for complex, site-specific modifications of the peptide while it is still attached to the resin.

Table 1: Orthogonality of Protecting Groups with this compound

| Protecting Group | Chemical Name | Cleavage Condition | Stability of this compound Groups |

| Nα-Protecting Groups | |||

| Fmoc | 9-Fluorenylmethoxycarbonyl | 20-50% Piperidine in DMF | OBzl and OMe are stable. |

| Boc | tert-Butoxycarbonyl | 25-50% TFA in DCM | OBzl and OMe are stable. nih.govuwec.edu |

| Side-Chain/Ester Groups | |||

| OBzl | Benzyl Ester | Catalytic Hydrogenation (H₂/Pd), HF, TFMSA | N/A |

| OMe | Methyl Ester | Saponification (e.g., NaOH) | N/A |

| tBu | tert-Butyl Ester/Ether | Strong Acid (e.g., TFA) iris-biotech.de | OBzl and OMe are stable to mild acid. |

| Tos | Tosylate Salt | Not a protecting group; a counter-ion for stability. bachem.com | N/A |

Investigation of Coupling Reagents and Additives for Efficient Incorporation

The formation of a peptide bond between the free amine of the resin-bound peptide and the carboxylic acid of the incoming amino acid is a critical step. The efficiency of this coupling reaction is influenced by the choice of coupling reagents and additives. For incorporating this compound, standard and advanced coupling reagents are employed to ensure high yields and minimize racemization.

Common coupling reagents fall into several classes, including carbodiimides and phosphonium (B103445) or uronium salts. ub.eduekb.eg

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) activate the carboxyl group to form a reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, they are almost always used with additives.

Phosphonium/Uronium Salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling times with low levels of racemization. ub.eduresearchgate.net

Additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial. They react with the activated amino acid to form an active ester, which is less prone to racemization and side reactions than the initial activated intermediate. researchgate.net

Table 2: Common Coupling Reagents and Additives for SPPS

| Reagent/Additive | Full Name | Class | Key Features |

| Coupling Reagents | |||

| HBTU | O-(Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Uronium Salt | Highly efficient, fast reaction times. ub.edu |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Effective for sterically hindered couplings, low racemization. researchgate.netgoogle.com |

| DIC | Diisopropylcarbodiimide | Carbodiimide | Soluble urea (B33335) byproduct, easy removal. ub.edu |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble, often used in both SPPS and LPPS. google.com |

| Additives | |||

| HOBt | 1-Hydroxybenzotriazole | Benzotriazole | Suppresses racemization and side reactions. google.com |

| HOAt | 1-Hydroxy-7-azabenzotriazole | Azabenzotriazole | More effective than HOBt in preventing racemization, especially in difficult couplings. researchgate.net |

Strategies for Mitigating Side Reactions During Coupling

During the incorporation of glutamic acid derivatives, several side reactions can occur. A primary concern is the formation of a pyroglutamate (B8496135) residue, an intramolecular cyclization of an N-terminal glutamic acid. peptide.com This side reaction results in a truncated peptide that is difficult to separate from the desired product.

Strategies to mitigate this include:

Use of Optimized Coupling Conditions: Employing highly efficient coupling reagents like HBTU or PyBOP with additives such as HOBt or HOAt can accelerate the desired intermolecular coupling, minimizing the time available for the intramolecular cyclization to occur. researchgate.net

In Situ Neutralization: Performing the coupling reaction immediately after the neutralization of the N-terminal amine salt can reduce the window for side reactions.

Protecting Group Strategy: While the α-carboxyl group of this compound is protected as a benzyl ester, preventing its participation in side reactions, care must be taken during the deprotection of the subsequent amino acid. If the glutamic acid residue becomes the N-terminal amino acid, the risk of pyroglutamate formation increases with each subsequent cycle. peptide.com Short deprotection and coupling times are therefore advisable. nottingham.ac.uk

Utilization in Solution-Phase Peptide Synthesis (LPPS)

Liquid-Phase Peptide Synthesis (LPPS), or solution synthesis, is often the method of choice for the large-scale production of shorter peptides and for the synthesis of peptide fragments that are later joined together. bachem.com this compound is well-suited for these strategies due to its dual, orthogonally protected carboxyl groups.

Advantages and Limitations in Convergent and Fragment Condensation Approaches

In a convergent or fragment condensation strategy, smaller, protected peptide fragments are synthesized and purified independently before being coupled to form the final, larger peptide. tu-darmstadt.de

Advantages:

Orthogonal Handles: this compound can be incorporated into a peptide fragment, leaving the OMe and OBzl groups intact. The Nα-protecting group (e.g., Boc or Z) can be removed, and the fragment can be elongated. bachem.com Subsequently, either the benzyl ester can be removed by hydrogenolysis to reveal a C-terminal carboxylic acid for coupling with another fragment's N-terminus, or the methyl ester could be saponified for other modifications. This provides significant strategic flexibility.

Improved Solubility: The protecting groups can enhance the solubility of peptide intermediates in organic solvents, which is a common challenge in LPPS with larger fragments. pharm.or.jp

Limitations:

Solubility Issues: As peptide fragments grow in size, their solubility can decrease dramatically, making further reactions and purification difficult, even in potent solvents like DMF or NMP. pharm.or.jp

Purification Challenges: Unlike SPPS, where byproducts and excess reagents are washed away, each intermediate in LPPS must be purified, typically through crystallization or chromatography, which can be time-consuming and lead to material loss. tu-darmstadt.de

Racemization Risk: The coupling of peptide fragments, especially at a C-terminal amino acid other than glycine (B1666218) or proline, carries a significant risk of racemization. The choice of coupling method and conditions is critical to maintaining stereochemical integrity.

Methodologies for Intermediate Product Purification in Liquid Phase

The purification of peptide intermediates is a critical and often challenging step in LPPS. The goal is to remove unreacted starting materials, reagents, and byproducts from the desired protected peptide.

Common methodologies include:

Precipitation and Crystallization: The desired peptide intermediate is often induced to precipitate or crystallize from the reaction mixture by adding an "anti-solvent" in which the peptide is insoluble. The choice of solvent/anti-solvent system is empirically determined based on the peptide's sequence and protecting groups.

Liquid-Liquid Extraction: This technique is used to separate the peptide product from water-soluble or acid/base-soluble impurities. The protected peptide, being more hydrophobic, remains in the organic phase. Recent developments have focused on more environmentally friendly solvent systems, such as those utilizing 2-methyltetrahydrofuran, to extract peptide intermediates from reaction solvents like DMF. google.comgoogle.com This method is particularly effective for removing polar, aprotic solvents prior to subsequent deprotection steps where they might interfere. google.com

Stereochemical Integrity and Racemization Control During Peptide Bond Formation

The maintenance of stereochemical integrity at the α-carbon is a critical challenge in peptide synthesis. Racemization, the process by which a chiral center loses its stereochemical purity, can occur during the activation of the carboxylic acid group for peptide bond formation. The use of this compound, with its specific protecting groups, plays a role in mitigating this issue.

The p-toluenesulfonate (tosylate) salt of the free amine allows for a stable, crystalline compound that is readily incorporated into synthesis protocols. During the coupling reaction, the choice of activating reagent is paramount in preventing racemization. The γ-methyl ester (OMe) and α-benzyl ester (OBzl) protecting groups of the glutamic acid side chain and C-terminus, respectively, are generally stable under standard coupling conditions.

Research has shown that the extent of racemization is influenced by the nature of the activating agent, the solvent, and the presence of additives. peptide.comthieme-connect.de For glutamic acid derivatives, the formation of an oxazolone (B7731731) intermediate is a primary pathway for racemization. thieme-connect.de The use of coupling reagents in conjunction with racemization-suppressing additives is a standard strategy to ensure high stereochemical purity.

| Coupling Reagent | Additive | Typical Racemization Level | Reference |

| DCC/CDI | None | Can be significant | thieme-connect.de |

| DCC/CDI | HOBt | Low | peptide.com |

| HBTU/HATU | None | Low | thieme-connect.de |

| EDC/HOBt | None | Low | google.com |

This table provides a general overview of the effect of common coupling agents and additives on racemization. Actual levels can vary based on specific reaction conditions and peptide sequence.

The benzyl ester protecting the α-carboxyl group is stable to the basic conditions often used for the removal of the temporary Nα-protecting group (like Fmoc), but can be cleaved under strong acidic conditions or by hydrogenolysis. annualreviews.orguwec.edu The methyl ester protecting the γ-carboxyl group of the side chain offers another layer of orthogonal protection. The stability of these protecting groups during the coupling step is crucial for preventing side reactions that could compromise the stereochemical integrity of the peptide.

Synthesis of Complex Peptide Architectures Employing Glutamic Acid Derivatives

Glutamic acid and its derivatives are exceptionally versatile building blocks for the creation of complex peptide structures, such as branched and cyclic peptides. The bifunctional nature of the glutamic acid side chain, containing a carboxylic acid, provides a convenient handle for introducing modifications or creating additional peptide bonds.

Branched Peptides:

This compound can be strategically employed in the synthesis of branched peptides. After incorporation into a linear peptide chain, the γ-methyl ester can be selectively cleaved to reveal a free carboxylic acid on the side chain. This carboxylic acid can then serve as an attachment point for the synthesis of a new peptide chain, creating a branched structure. The orthogonality of the protecting groups is key to this strategy. For instance, the α-benzyl ester can be retained while the γ-methyl ester is selectively removed, or vice-versa, depending on the desired branching pattern and subsequent synthetic steps.

Cyclic Peptides:

Cyclic peptides often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts. Glutamic acid derivatives are frequently used to form lactam bridges, which are stable amide bonds between the side chain of one amino acid and the N- or C-terminus or the side chain of another amino acid. thieme-connect.de

In the context of this compound, after its incorporation into the peptide sequence, the selective deprotection of the γ-methyl ester and the N-terminal amine of another residue would allow for an intramolecular amide bond formation, resulting in a side-chain-to-N-terminus cyclic peptide. The benzyl ester at the C-terminus would remain intact during this process and could be removed in a final deprotection step. The choice of cyclization site and the protecting group strategy are critical for achieving high yields and purity. thieme-connect.de The absence of a chiral center at the γ-carboxyl group of glutamic acid eliminates the risk of racemization at this position during the cyclization step. thieme-connect.de

| Peptide Architecture | Role of this compound | Key Synthetic Step |

| Branched Peptides | Provides a branching point via the side-chain carboxyl group. | Selective deprotection of the γ-methyl ester. |

| Cyclic Peptides (Lactam Bridge) | Forms a stable amide bridge through its side-chain carboxyl group. | Intramolecular coupling after selective deprotection. |

This interactive table summarizes the application of this compound in constructing complex peptide architectures.

Reactivity Profile and Protecting Group Stability in Multi Step Transformations

Stability and Selective Cleavage of the Methyl Ester (OMe) Protecting Group

The methyl ester protecting the γ-carboxyl group of H-Glu(OMe)-OBzl Tos exhibits characteristic stability and reactivity. Generally, methyl esters are stable under the acidic conditions often used to remove other protecting groups like the tert-butoxycarbonyl (Boc) group. ontosight.ai However, they are susceptible to cleavage under basic conditions through saponification.

The selective cleavage of the γ-methyl ester in the presence of the α-benzyl ester can be achieved through saponification, typically using a base such as sodium hydroxide (B78521) or lithium hydroxide. bachem.comlibretexts.org The relative stability of the benzyl (B1604629) ester under these conditions, at least for a short reaction time, allows for a degree of selectivity. The progress of the saponification can be monitored to ensure the desired mono-acid is the major product. It is important to note that prolonged exposure to basic conditions can also lead to the cleavage of the benzyl ester and potential side reactions such as racemization. libretexts.org

| Condition | Reagent | Selectivity | Notes |

| Basic Hydrolysis (Saponification) | NaOH or LiOH in a suitable solvent (e.g., MeOH/H₂O) | Selective for OMe over OBzl (with careful monitoring) | Reaction time and temperature are critical to prevent cleavage of the benzyl ester and other side reactions. |

Stability and Selective Cleavage of the Benzyl Ester (OBzl) Protecting Group

The benzyl ester at the α-carboxyl position offers a different set of deprotection options, enabling orthogonal strategies. Benzyl esters are notably stable to a wide range of acidic and basic conditions used in peptide synthesis, but they are readily cleaved by catalytic hydrogenation. thieme-connect.deannualreviews.org This method is highly selective, as methyl esters are generally stable under these conditions.

A study involving a similar compound, H-Arg(Tos)-Glu(OBzl)-OMe, demonstrated that during solution-phase cyclization in ammonia/methanol (B129727), the side-chain benzyl ester group underwent transesterification, while the methyl ester remained stable. researchgate.netnih.gov This highlights the lability of the benzyl ester under specific basic, nucleophilic conditions, offering another avenue for its selective transformation in the presence of a methyl ester.

| Condition | Reagent/Catalyst | Selectivity | Notes |

| Catalytic Hydrogenation | H₂ gas, Palladium on carbon (Pd/C) | Highly selective for OBzl over OMe | A clean and efficient method for deprotection. |

| Transesterification | NH₃/Methanol | Selective for OBzl over OMe | Observed in a similar system during cyclization, indicating the benzyl ester's susceptibility to nucleophilic attack under these conditions. researchgate.netnih.gov |

| Strong Acidolysis | Anhydrous HF | Cleaves both OBzl and OMe, but at different rates | Not a selective method for this compound. annualreviews.org |

Influence of the Tosylate Counterion on the Reactivity of the Alpha-Amino Group

The α-amino group of H-Glu(OMe)-OBzl is protonated and forms a salt with p-toluenesulfonic acid (tosylate). This salt form enhances the compound's crystallinity and stability for storage. bachem.com In the context of peptide synthesis, the amino acid ester salt is typically neutralized in situ with a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to liberate the free α-amino group for subsequent coupling reactions. bachem.com

The presence of the tosylate counterion, as opposed to a hydrochloride salt, does not fundamentally alter the reactivity of the amino group in peptide coupling. The primary role of the counterion is to ensure the stability of the amino acid ester as a salt. Once neutralized, the free amino group possesses the necessary nucleophilicity to attack an activated carboxylic acid, enabling peptide bond formation. The choice of counterion can sometimes influence the solubility of the amino acid salt in different solvents used for coupling reactions. The tosylate salt of H-Glu(OMe)-OBzl is a commonly used intermediate, indicating its compatibility with standard peptide coupling protocols. bachem.comgoogle.com

Design and Implementation of Orthogonal Deprotection Strategies

The distinct stability profiles of the methyl and benzyl esters in this compound are the cornerstone for designing orthogonal deprotection strategies. peptide.com This orthogonality allows for the selective deprotection and subsequent modification of either the α- or γ-carboxyl group while the other remains protected.

An orthogonal strategy can be implemented as follows:

Selective Deprotection of the α-Benzyl Ester: The α-benzyl ester can be selectively removed via catalytic hydrogenation. The resulting product, with a free α-carboxyl group and a protected γ-methyl ester, can then be used for C-terminal chain extension in peptide synthesis. The γ-methyl ester can be removed at a later stage using basic conditions.

Selective Deprotection of the γ-Methyl Ester: Conversely, the γ-methyl ester can be selectively cleaved by controlled saponification. This would yield a derivative with a free γ-carboxyl group, suitable for side-chain modifications or the synthesis of γ-glutamyl peptides, while the α-position remains protected as a benzyl ester. bachem.com

The ability to sequentially deprotect the two carboxyl groups in a controlled manner makes this compound a versatile building block for the synthesis of complex peptides, including branched or cyclic structures, and for the introduction of specific modifications at either the α- or γ-position of the glutamic acid residue.

Conformational Analysis and Spectroscopic Investigations in Synthetic Contexts

Elucidation of Molecular Conformation and Stereochemistry using X-ray Crystallography and High-Resolution NMR Spectroscopy

The precise three-dimensional arrangement of atoms and the stereochemical integrity of H-Glu(OMe)-OBzl Tos are critical for its function as a chiral building block. X-ray crystallography and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques employed for this elucidation.

While a specific crystal structure for this compound is not widely published, extensive X-ray diffraction studies have been conducted on closely related derivatives, such as N-carboxy anhydrides (NCAs) of glutamic acid esters. rsc.org For instance, the crystal structure of L-Glu(OMe) NCA reveals significant details about intermolecular interactions that are likely to influence the conformation of this compound in the solid state. rsc.org In the L-Glu(OMe) NCA, a potential intramolecular hydrogen bond, which would form a seven-membered ring, is not observed. rsc.org Instead, the structure is characterized by an intermolecular N-H···O=C hydrogen bond where the side-chain carbonyl oxygen of the γ-methyl ester acts as the acceptor, resulting in the formation of a tape-like structure. rsc.org This preference for intermolecular over intramolecular hydrogen bonding is a key conformational feature. The resonance effect between the C=O group and the nitrogen lone-pair electrons also leads to a significantly shorter N–C(sp2) bond compared to the N–C(sp3) bond. rsc.org

High-resolution NMR spectroscopy in solution provides complementary information on the compound's conformation and allows for verification of its chemical structure. The 1H and 13C NMR spectra of this compound would be expected to show characteristic signals corresponding to the distinct chemical environments of its protons and carbon atoms. Based on analyses of similar protected amino acids, the spectra would confirm the presence of the tosylate, benzyl (B1604629), and methyl protecting groups. nih.gov For example, the aromatic protons of the benzyl and tosylate groups would appear in the downfield region (typically δ 7.0-8.0 ppm), while the methyl protons of the tosylate and the γ-ester would be found in the upfield region. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can be used to assign these signals definitively and confirm the connectivity of the molecule.

Table 1: Physicochemical and Expected Spectroscopic Properties of this compound

| Property | Value / Expected Data | Reference |

|---|---|---|

| CAS Number | 32326-55-9 | chemical-suppliers.euchemicalbook.com |

| Molecular Formula | C₂₀H₂₅NO₇S | chemical-suppliers.euchemicalbook.com |

| Molecular Weight | 423.48 g/mol | chemical-suppliers.euchemicalbook.com |

| Physical State | Off-white solid | chemicalbook.com |

| Melting Point | 130-137°C | chemical-suppliers.eu |

| Expected 1H NMR Signals | Aromatic protons (benzyl, tosyl), α-proton, β- and γ-protons (glutamate backbone), methyl protons (ester), methyl protons (tosyl) | nih.gov |

| Expected 13C NMR Signals | Carbonyl carbons (esters), aromatic carbons, α-carbon, β- and γ-carbons, methyl carbons | nih.gov |

| Key Crystallographic Feature (from related Glu(OMe) NCA) | Intermolecular N-H···O=C hydrogen bonding forming a tape structure; absence of a seven-membered intramolecularly H-bonded ring. | rsc.org |

Spectroscopic Monitoring of Reaction Progress and Identification of By-products

In synthetic applications, such as solid-phase or solution-phase peptide synthesis, this compound serves as a starting material. wiley-vch.de Spectroscopic techniques are indispensable for monitoring the progress of coupling reactions and for the identification of any undesirable by-products.

High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a primary tool for monitoring reaction kinetics. uniupo.itresearchgate.net The disappearance of the peak corresponding to this compound and the emergence of the peak for the desired product can be tracked over time to determine reaction completion. uniupo.it

NMR spectroscopy is also valuable for analyzing crude reaction mixtures. The appearance of new spin systems or shifts in existing signals can confirm the formation of the new peptide bond. Conversely, the presence of unexpected signals may indicate the formation of by-products. One significant side reaction reported for glutamic acid derivatives with benzyl ester protection is transesterification. nih.gov For instance, during cyclization reactions in methanol (B129727), the side-chain benzyl ester group of related glutamic acid derivatives has been observed to undergo transesterification to the corresponding methyl ester. nih.gov This transformation would be readily detectable by 1H NMR through the disappearance of the benzyl proton signals and the appearance of a new methyl singlet, and confirmed by mass spectrometry, which would show a corresponding change in the molecular weight of the product.

Another potential side reaction, particularly in syntheses involving aspartic acid, a close structural analog of glutamic acid, is the formation of aspartimide. thieme-connect.de While less common for glutamic acid, the possibility of analogous succinimide (B58015) ring formation under certain conditions cannot be entirely dismissed and would need to be monitored.

Table 2: Spectroscopic Monitoring of Syntheses Involving this compound

| Analytical Technique | Application in Reaction Monitoring | Potential By-product Detected | Reference |

|---|---|---|---|

| HPLC | Tracks consumption of starting material and formation of product. Assesses purity of the crude product. | Oligomers, unreacted starting materials | uniupo.it |

| LC-MS | Confirms molecular weight of the desired product and identifies masses of impurities. | Transesterification products, deletion sequences | researchgate.net |

| 1H NMR | Monitors changes in chemical shifts upon peptide bond formation. | Transesterification (e.g., replacement of benzyl ester with methyl ester) | nih.gov |

| FT-IR | Observes the disappearance of the primary amine N-H stretch and the appearance of the amide bond C=O stretch. | Not typically used for subtle by-product identification. | researchgate.net |

Theoretical and Computational Studies on Structure-Reactivity Relationships Relevant to Synthesis

While experimental data provide direct evidence of molecular structure and reactivity, theoretical and computational studies offer deeper insight into the underlying principles governing these properties. Such studies can predict stable conformations, rationalize observed reaction outcomes, and guide synthetic strategy.

For compounds related to this compound, computational methods like semiempirical geometry optimization have been used to determine the distances between reactive groups in their extended conformations. nih.gov These calculated distances have then been correlated with biological binding affinities, demonstrating the predictive power of such models. nih.gov

In the context of this compound, computational chemistry could be applied to:

Conformational Analysis: Calculate the relative energies of different conformers to predict the most stable three-dimensional structure in various solvent environments. This could help explain the preference for the intermolecular hydrogen bonding observed in the crystal structures of related compounds. rsc.org

Reactivity Prediction: Model the electronic structure to identify sites susceptible to nucleophilic or electrophilic attack. This could help predict potential side reactions, such as the aforementioned transesterification of the benzyl ester, by calculating the activation energies for competing reaction pathways.

Mechanism Elucidation: Investigate the transition states of desired coupling reactions and undesired side reactions. Understanding the energetic landscape of these transformations can inform the optimization of reaction conditions (e.g., choice of solvent, temperature, coupling reagents) to maximize the yield of the target peptide and minimize by-product formation. spbu.ru

By integrating these theoretical approaches with experimental observations, a comprehensive understanding of the structure-reactivity relationship for this compound can be achieved, enabling its more efficient and predictable use in complex chemical syntheses.

Analytical Characterization Methodologies for Research Grade H Glu Ome Obzl Tos

The rigorous characterization of research-grade amino acid derivatives is fundamental to ensuring the reliability and reproducibility of scientific outcomes, particularly in fields like peptide synthesis and medicinal chemistry. For the compound L-Glutamic acid γ-methyl ester α-benzyl ester tosylate, known as H-Glu(OMe)-OBzl Tos, a multi-faceted analytical approach is required to confirm its structural identity, assess its chemical and enantiomeric purity, and quantify any potential impurities. This involves the strategic application of advanced spectroscopic and chromatographic techniques.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for H-Glu(ome)-obzl tos, and how can purity be validated experimentally?

- Methodological Answer : Synthesis typically involves peptide coupling strategies, such as using benzyloxycarbonyl (Z) or tosyl (Tos) protecting groups. For purity validation, combine chromatographic (e.g., HPLC with UV detection at 220 nm for peptide bonds) and spectroscopic methods (e.g., -NMR to confirm esterification at the glutamic acid side chain). Cross-reference with PubChem data (IUPAC name, molecular weight: 330.81 g/mol) to verify structural consistency . Detailed protocols for reproducibility should follow guidelines for experimental sections in peer-reviewed journals, including reagent specifications and instrument calibration .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Key peaks include methoxy protons (~3.6 ppm) and aromatic protons from the benzyl group (7.2–7.4 ppm).

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks matching the theoretical mass (330.81 g/mol).

- HPLC : Employ a C18 column with acetonitrile/water gradients to assess purity (>95% by area).

Always compare results with PubChem’s InChI and CAS RN (27894-50-4) for consistency . Document all parameters (e.g., solvent systems, column temperatures) to enable replication .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables:

- Controlled Replicates : Perform triplicate syntheses under identical conditions (temperature, solvent purity, catalyst batch) to assess yield variability.

- Data Comparison : Tabulate published yields alongside your results, noting differences in protecting group strategies or workup procedures (e.g., crystallization vs. column chromatography).

- Statistical Analysis : Use ANOVA to determine if discrepancies arise from methodological differences or random error . Reference PubChem’s synthetic data to contextualize outliers .

Q. What methodological considerations are critical when investigating the pH-dependent stability of this compound?

- Methodological Answer :

- Experimental Design :

Prepare buffered solutions (pH 2–9) and incubate the compound at 37°C.

Monitor degradation via HPLC at timed intervals (0, 24, 48, 72 hours).

Use LC-MS to identify degradation products (e.g., hydrolysis of the ester group).

- Data Interpretation : Compare kinetic stability curves across pH levels. Note deviations from Arrhenius behavior, which may indicate catalytic degradation mechanisms. Document storage conditions (e.g., desiccated, −20°C) to align with safety guidelines for hygroscopic compounds .

Q. How can researchers optimize the enantiomeric purity of this compound during large-scale synthesis?

- Methodological Answer :

- Chiral Chromatography : Use a chiral stationary phase (e.g., amylose-based columns) to separate enantiomers.

- Crystallization Strategies : Screen solvents (e.g., ethanol/water mixtures) to exploit differential solubility of enantiomers.

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer. Validate outcomes via polarimetry or chiral HPLC, referencing PubChem’s stereochemical data . Report optimization steps in supplementary materials to comply with journal guidelines .

Data Analysis and Reporting

Q. How should conflicting spectral data for this compound be analyzed and reconciled in publications?

- Methodological Answer :

- Cross-Validation : Compare -NMR and IR spectra with computational simulations (e.g., DFT calculations for expected chemical shifts).

- Error Documentation : Tabulate peak assignments and deviations in supplementary files, citing instrument resolution limits (e.g., 400 MHz vs. 600 MHz NMR).

- Peer Review : Highlight discrepancies in the discussion section, proposing hypotheses (e.g., solvent polarity effects on peak splitting) for further study .

Q. What frameworks are recommended for formulating hypothesis-driven research questions about this compound’s biological activity?

- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.